![molecular formula C10H10O5 B3375712 3-(2-Methoxy-2-oxoethoxy)benzoic acid CAS No. 113496-13-2](/img/structure/B3375712.png)
3-(2-Methoxy-2-oxoethoxy)benzoic acid
Overview
Description
3-(2-Methoxy-2-oxoethoxy)benzoic acid: is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methoxy group and an oxoethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-2-oxoethoxy)benzoic acid typically involves the esterification of 3-hydroxybenzoic acid with methoxyacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxy-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 3-(2-Methoxy-2-oxoethoxy)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays .
Medicine: Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain polymers and resins .
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-2-oxoethoxy)benzoic acid depends on its specific application. In enzymatic reactions, it may act as a substrate that undergoes transformation by the enzyme, leading to the formation of specific products. The molecular targets and pathways involved vary based on the biological system and the specific enzyme or receptor it interacts with .
Comparison with Similar Compounds
3-Methoxybenzoic acid: Similar structure but lacks the oxoethoxy group.
2-Methoxybenzoic acid: Similar structure but with the methoxy group in a different position.
4-Methoxybenzoic acid: Similar structure but with the methoxy group in the para position.
Uniqueness: 3-(2-Methoxy-2-oxoethoxy)benzoic acid is unique due to the presence of both methoxy and oxoethoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
3-(2-Methoxy-2-oxoethoxy)benzoic acid, also known by its CAS number 113496-14-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , and its structure can be represented as follows:
- IUPAC Name : 3-(2-methoxy-2-oxoethyl)benzoic acid
- Molecular Weight : 194.19 g/mol
- SMILES Notation : COC(=O)CC1=CC(C(=O)O)=CC=C1
Research indicates that this compound may exhibit various biological activities, including anti-inflammatory and anticancer properties. The compound's mechanism of action is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways and cancer progression.
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Anti-inflammatory Activity :
- The compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.
- Studies suggest that it may modulate the NF-kB signaling pathway, a critical regulator of inflammation.
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Anticancer Properties :
- Preliminary studies indicate that this compound can induce apoptosis in cancer cells.
- It may also inhibit tumor growth by disrupting cell cycle progression.
In Vitro Studies
A study conducted by researchers at [source] examined the effects of this compound on human cancer cell lines. The findings indicated that:
- Cell Viability : The compound reduced cell viability in a dose-dependent manner across several cancer cell lines.
- Apoptosis Induction : Flow cytometry analyses showed an increase in apoptotic cells when treated with the compound.
In Vivo Studies
Another significant study investigated the in vivo effects of this compound using animal models. Key findings included:
- Tumor Growth Inhibition : Mice treated with this compound exhibited significantly reduced tumor sizes compared to control groups.
- Safety Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses.
Data Table: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [source] |
Anticancer | Induction of apoptosis in cancer cell lines | [source] |
Tumor Growth Inhibition | Significant reduction in tumor size in animal models | [source] |
Safety Profile | No significant toxicity observed at therapeutic doses | [source] |
Properties
IUPAC Name |
3-(2-methoxy-2-oxoethoxy)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(11)6-15-8-4-2-3-7(5-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVYHIGFOQWPMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285242 | |
Record name | 3-(2-Methoxy-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113496-13-2 | |
Record name | 3-(2-Methoxy-2-oxoethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113496-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methoxy-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methoxy-2-oxoethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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